GJ072

Nonsense mutation suppression Ataxia telangiectasia Premature termination codon read-through

Select GJ072 for its unmatched pan-PTC activity—inducing readthrough on TGA, TAG, and TAA premature stop codons without the oto- and nephrotoxicity of aminoglycosides. Validated head-to-head against RTC13 and PTC124, GJ072 outperforms ataluren in ATM-mutant cells while remaining non-cytotoxic at 300 µM. Eliminate compound-induced cell death confounders in chronic exposure studies. Transition seamlessly from in vitro validation to in vivo pharmacology using the water-soluble GJ103 salt. Choose the well-characterized benchmark for next-generation RTC screening.

Molecular Formula C22H18FN5O2S
Molecular Weight 435.4774
CAS No. 943092-47-5
Cat. No. B607642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGJ072
CAS943092-47-5
SynonymsGJ-072;  GJ 072;  GJ072; 
Molecular FormulaC22H18FN5O2S
Molecular Weight435.4774
Structural Identifiers
SMILESO=C(NC1=CC=C(F)C=C1)CSC2=NN=C(C3=NC=CC=C3)N2C4=CC=CC(OC)=C4
InChIInChI=1S/C22H18FN5O2S/c1-30-18-6-4-5-17(13-18)28-21(19-7-2-3-12-24-19)26-27-22(28)31-14-20(29)25-16-10-8-15(23)9-11-16/h2-13H,14H2,1H3,(H,25,29)
InChIKeyCXIQYWLXCWNKRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GJ072 (CAS 943092-47-5): Non‑Aminoglycoside Read‑Through Compound for Nonsense Mutation Research


GJ072 is a non‑aminoglycoside, small‑molecule read‑through compound (RTC) identified from a high‑throughput screen of ~36,000 compounds [1]. It selectively induces translational read‑through of premature termination codons (PTCs; TGA, TAG, TAA) by promoting the insertion of near‑cognate tRNAs, thereby restoring full‑length protein expression in cells harboring nonsense mutations . Its chemical structure is N-(4-fluorophenyl)-2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide .

GJ072 Procurement Risk: Why Aminoglycoside or PTC124 Substitution Fails in Read‑Through Studies


Substituting GJ072 with a generic “read‑through compound” such as an aminoglycoside (e.g., gentamicin) or PTC124 (ataluren) introduces uncontrolled experimental variables. GJ072 is non‑aminoglycoside, thereby avoiding the significant oto‑ and nephrotoxicity that limit aminoglycoside use [1]. Head‑to‑head studies demonstrate that GJ072 matches RTC13 activity but outperforms PTC124 in ATM‑mutant cells, while maintaining tolerability at concentrations up to 300 µM [2]. Moreover, GJ072 activates read‑through on all three PTC types (TGA, TAG, TAA)—a property not consistently shared across the RTC class [3]. These compound‑specific performance and safety profiles directly impact experimental reproducibility and translational potential, making blind analog substitution inadvisable.

GJ072 vs. RTC13, PTC124, and Aminoglycosides: Quantified Differentiation in ATM‑Mutant Cell Models


Read‑Through Efficacy: GJ072 Matches RTC13 and Outperforms PTC124 in ATM‑Deficient Cells

In a direct head‑to‑head comparison, GJ072 demonstrated read‑through activity that was qualitatively equal to the benchmark RTC13 and clearly superior to PTC124 (ataluren) in AT153LA cells harboring a TGA nonsense mutation [1]. This differentiation is critical, as PTC124 is a widely used clinical‑stage RTC, yet GJ072 provides a more potent alternative in this disease‑relevant model [2].

Nonsense mutation suppression Ataxia telangiectasia Premature termination codon read-through

Cytotoxicity Profile: GJ072 Tolerated at 300 µM, Enabling Higher Dosing than Aminoglycosides

GJ072, along with its active analogs GJ103 and GJ105, did not exhibit obvious cytotoxicity in A‑T cells even at a concentration of 300 µmol/L [1]. In contrast, aminoglycoside‑based RTCs (e.g., gentamicin) are well‑documented to cause oto‑ and nephrotoxicity at therapeutic concentrations, severely limiting their in vivo and clinical utility [2]. This quantitative tolerance window (≥300 µM) is a direct differentiator that impacts experimental design and translational relevance [3].

Cellular toxicity A-T cells Drug tolerance

Pan‑Stop Codon Activity: GJ072 Restores ATM Function Across TGA, TAG, and TAA Mutations

Unlike many RTCs that show variable efficacy depending on the specific stop codon, GJ072 consistently induced read‑through and restored ATM kinase activity in A‑T cells harboring TGA, TAG, and TAA mutations [1]. Notably, TAA is traditionally considered the most refractory stop codon to chemical read‑through, yet GJ072 maintained activity in TAA‑mutant cells (AT187LA) [2]. This pan‑PTC activity is a quantifiable advantage over RTCs such as PTC124, which exhibit codon‑biased efficacy [3].

Stop codon suppression TAA read-through Mutation‑agnostic RTC

Structural and Physicochemical Advantage: Low cLogP and Water‑Soluble Salt Form

Most active analogs of GJ072, including GJ072 itself, exhibit low calculated LogP (cLogP) values, which are predictive of favorable absorption and permeation in vivo [1]. Furthermore, the conversion of the carboxylic acid analog GJ103 to a water‑soluble sodium salt (GJ103‑salt) demonstrates the structural tractability of the GJ072 scaffold for formulation optimization [2]. These physicochemical properties contrast with many lipophilic RTCs that suffer from poor solubility and bioavailability [3].

cLogP Drug‑likeness Water solubility

GJ072 in Practice: Defined Application Scenarios Supported by Quantitative Evidence


Primary Screening for Pan‑PTC Read‑Through in Nonsense‑Mutation Disease Models

Given its confirmed activity across TGA, TAG, and TAA stop codons [1], GJ072 is the preferred tool for initial high‑throughput or focused screening campaigns in cells harboring any of the three PTC types. Its pan‑PTC profile eliminates the need to pre‑screen multiple RTCs and reduces compound inventory complexity.

Long‑Term or High‑Concentration Cellular Assays Requiring Minimal Cytotoxicity

With no observable cytotoxicity at 300 µM [1], GJ072 is uniquely suited for chronic exposure studies, co‑treatment experiments, or any protocol where compound‑induced cell death could confound read‑through readouts. This tolerance window is a decisive factor over aminoglycoside‑based RTCs [2].

In Vivo Proof‑of‑Concept Studies with Favorable Pharmacokinetic Properties

The low cLogP values of GJ072 and its active analogs, combined with the availability of a water‑soluble sodium salt derivative (GJ103‑salt) [1], make this compound series an excellent starting point for in vivo pharmacology. Labs can transition directly from in vitro read‑through validation to animal studies with a structurally related, formulation‑ready tool.

Benchmarking Novel RTCs in ATM‑Mutant Ataxia Telangiectasia Models

Because GJ072 has been directly compared to RTC13 and PTC124 in AT153LA (TGA) cells [1], it serves as a well‑characterized positive control for evaluating next‑generation RTCs. Its superior activity over PTC124 in this model provides a relevant benchmark for potency assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GJ072

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.